Dimethyl 3-chloropent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-chloropent-2-enedioate is an organic compound with the molecular formula C7H9ClO4. It is a derivative of pentenedioic acid, where two methyl groups are esterified, and a chlorine atom is attached to the third carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-chloropent-2-enedioate can be synthesized through several chemical routes. One common method involves the esterification of 3-chloropent-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-chloropent-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Dimethyl 3-chloropent-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3-chloropent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the ester groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-bromopent-2-enedioate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 3-iodopent-2-enedioate: Similar structure but with an iodine atom instead of chlorine.
Dimethyl 3-fluoropent-2-enedioate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Dimethyl 3-chloropent-2-enedioate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its bromine, iodine, and fluorine analogs.
Properties
CAS No. |
120461-65-6 |
---|---|
Molecular Formula |
C7H9ClO4 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
dimethyl (Z)-3-chloropent-2-enedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4H2,1-2H3/b5-3- |
InChI Key |
QDMDYMAXAZKWQJ-HYXAFXHYSA-N |
Isomeric SMILES |
COC(=O)C/C(=C/C(=O)OC)/Cl |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.